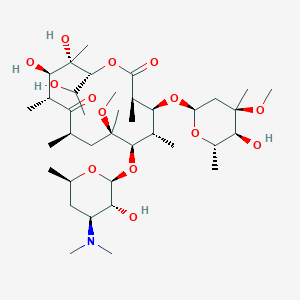
Butyryl-L-Carnitin-Chlorid
Übersicht
Beschreibung
Butyryl-L-carnitine chloride is a butyrate ester of L-carnitine. It is a compound that plays a significant role in the metabolism of fatty acids. This compound is known for its potential therapeutic applications, particularly in the treatment of metabolic disorders and inflammatory conditions .
Wissenschaftliche Forschungsanwendungen
Butyryl-L-Carnitinchlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.
Biologie: Es wird auf seine Rolle im Zellstoffwechsel und der Energieproduktion untersucht.
Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Stoffwechselstörungen, Entzündungszuständen und Herzkrankheiten.
Industrie: Es wird bei der Herstellung von Nahrungsergänzungsmitteln und Arzneimitteln verwendet.
5. Wirkmechanismus
Butyryl-L-Carnitinchlorid übt seine Wirkung aus, indem es den Transport und den Stoffwechsel von Fettsäuren moduliert. Es wirkt als Inhibitor von intestinalen Transportern und blockiert die Aufnahme von Carnitin und Glycin durch spezifische Transporter in menschlichen Zellen. Diese Modulation von Transport und Stoffwechsel kann zu verschiedenen physiologischen Wirkungen führen, darunter entzündungshemmende und metabolische Vorteile .
Ähnliche Verbindungen:
Isobutyryl-L-Carnitin: Ähnlich in der Struktur, unterscheidet sich aber in der Position der Butyrylgruppe.
L-Glutaryl-Carnitinchlorid: Ein weiteres Acylcarnitin mit einer anderen Acylgruppe.
L-Carnitin: Die Stammverbindung ohne den Butyrat-Ester.
Einzigartigkeit: Butyryl-L-Carnitinchlorid ist einzigartig aufgrund seiner spezifischen Veresterung mit Buttersäure, die ihm besondere metabolische und therapeutische Eigenschaften verleiht. Seine Fähigkeit, spezifische Transporter zu hemmen und den Fettsäurestoffwechsel zu modulieren, unterscheidet es von anderen ähnlichen Verbindungen .
Wirkmechanismus
Target of Action
Butyryl-L-carnitine Chloride primarily targets intestinal transporters . It blocks the uptake of carnitine by the carnitine transporter and inhibits the transport of glycine by the amino acid transporter in human retinal pigment epithelial (HRPE) cells .
Mode of Action
Butyryl-L-carnitine Chloride interacts with its targets by inhibiting their function. It blocks the uptake of carnitine and glycine, two essential molecules involved in energy metabolism and neurotransmission, respectively . This results in changes in the cellular metabolism and neurotransmission processes.
Biochemical Pathways
Butyryl-L-carnitine Chloride is part of the acylcarnitine family, which are formed when an acyl group is transferred from coenzyme A to a molecule of L-carnitine . In organic acidemias and fatty acid oxidation disorders, specific acylcarnitine species accumulate in a pattern that is characteristic for each disease . Butyryl-L-carnitine Chloride is associated with short-chain acyl-CoA dehydrogenase (SCAD) deficiency, an inherited disorder of short-chain fatty acid oxidation .
Pharmacokinetics
It is known that acylcarnitines, including butyryl-l-carnitine chloride, can be detected in urine This suggests that it is excreted from the body through the urinary system
Result of Action
The inhibition of carnitine and glycine uptake by Butyryl-L-carnitine Chloride can lead to changes in cellular metabolism and neurotransmission . .
Biochemische Analyse
Biochemical Properties
Butyryl-L-carnitine Chloride interacts with the carnitine transporter OCTN2 and the amino acid transporter ATB0 . It inhibits the uptake of carnitine and glycine transport in HRPE cells . The compound’s interactions with these transporters suggest its potential role in biochemical reactions involving carnitine transport and amino acid transport.
Cellular Effects
Butyryl-L-carnitine Chloride has been proposed as a potential prodrug for the treatment of gut inflammation . It supplies both butyrate and carnitine, both of which exert anti-inflammatory effects . This suggests that Butyryl-L-carnitine Chloride may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Butyryl-L-carnitine Chloride involves its role as an inhibitor of intestinal transporters . It blocks carnitine uptake by the carnitine transporter and glycine transport by the amino acid transporter in HRPE cells . This suggests that it exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression.
Metabolic Pathways
Butyryl-L-carnitine Chloride is involved in the metabolic pathway where an acyl group is transferred from coenzyme A to a molecule of L-carnitine . This process is characteristic of organic acidemias and fatty acid oxidation disorders .
Transport and Distribution
Butyryl-L-carnitine Chloride is transported via the carnitine transporter OCTN2 and the amino acid transporter ATB0 . These transporters could serve as a delivery system for Butyryl-L-carnitine Chloride .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Butyryl-L-Carnitinchlorid kann durch die Veresterung von L-Carnitin mit Buttersäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Salzsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die Bildung des gewünschten Esters zu gewährleisten .
Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Produktion von Butyryl-L-Carnitinchlorid großtechnische Veresterungsprozesse. Die Rohstoffe, L-Carnitin und Buttersäure, werden in Reaktoren kombiniert, die mit Temperatur- und Druckregelungssystemen ausgestattet sind. Das Reaktionsgemisch wird dann durch verschiedene Techniken wie Destillation und Kristallisation gereinigt, um hochreines Butyryl-L-Carnitinchlorid zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen: Butyryl-L-Carnitinchlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe in der Verbindung durch eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reduktionsmittel umfassen Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien umfassen Halogene und Nukleophile.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von Butyryl-L-Carnitinchlorid zur Bildung von Buttersäurederivaten führen, während die Reduktion Butylalkoholderivate ergeben kann .
Vergleich Mit ähnlichen Verbindungen
Isobutyryl-L-carnitine: Similar in structure but differs in the position of the butyryl group.
L-glutaryl carnitine chloride: Another acylcarnitine with a different acyl group.
L-carnitine: The parent compound without the butyryl ester.
Uniqueness: Butyryl-L-carnitine chloride is unique due to its specific esterification with butyric acid, which imparts distinct metabolic and therapeutic properties. Its ability to inhibit specific transporters and modulate fatty acid metabolism sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
[(2R)-2-butanoyloxy-3-carboxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYJSBLNSDMCEA-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648715 | |
| Record name | (2R)-2-(Butanoyloxy)-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162067-50-7 | |
| Record name | (2R)-2-(Butanoyloxy)-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[2-(4-hydroxyphenyl)-1H-1,3-benzodiazol-5-yl]-5-methyl-4,5-dihydro-2H-pyridazin-3-one](/img/structure/B26070.png)
![(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate](/img/structure/B26071.png)








![1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone](/img/structure/B26099.png)
![Imidazo[1,2-a]pyrimidine-5,7-diol](/img/structure/B26103.png)
